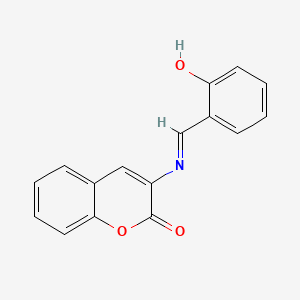

N-Salicylidene-3-aminocoumarin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

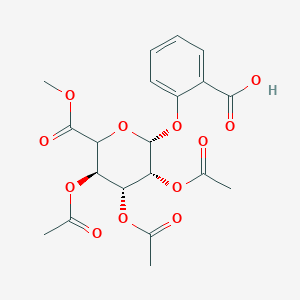

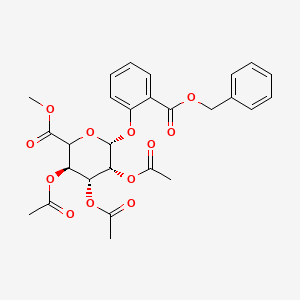

N-Salicylidene-3-aminocoumarin is a compound that draws interest due to its potential in various applications, including as a fluorescence dye and in medicinal chemistry. This compound, derived from salicylaldehyde and aminocoumarin precursors, is part of the broader family of coumarins known for their broad range of biological activities and fluorescence properties.

Synthesis Analysis

The synthesis of this compound and related compounds often involves the Knoevenagel condensation of salicylaldehydes with suitable precursors such as ethyl cyanoacetate or the reaction of methyl anilinosulfonylacetates with substituted salicylaldehydes in the presence of a base. These methods are characterized by their simplicity and the potential for high yields under mild conditions (Reddy et al., 2004). Microwave irradiation in dry media has also been employed to synthesize substituted 3-aminocoumarins efficiently (Valizadeh & Shockravi, 2004).

Molecular Structure Analysis

The molecular structures of this compound derivatives have been elucidated through various spectroscopic methods, including FTIR, UV-Vis, NMR, and X-ray crystallography. These compounds typically exhibit a coumarin core with substituted salicylaldehyde components contributing to their unique electronic and structural properties. For instance, the structure, photophysics, electrochemistry, and DFT correlative studies of N-[(2-pyridyl)methyliden]-6-coumarin complexes provide insight into the coordination chemistry and electronic configuration of these compounds (Roy et al., 2011).

Chemical Reactions and Properties

N-Salicylidene-3-aminocoumarins participate in a variety of chemical reactions, including condensation, cyclization, and ring-opening reactions. These reactions are often catalyzed by metals or organocatalysts, leading to diverse derivatives with potential biological activities. The platinum/scandium-cocatalyzed cascade cyclization and ring-opening reaction represent a novel synthetic protocol for producing 3-(aminoalkyl)coumarins (Xia et al., 2011).

Applications De Recherche Scientifique

Synthesis and Conversion to 3-Aminocoumarin Derivatives : A study by Shin, Nakajima, and Sato (1984) describes the synthesis of 3-(N-acetylglycyl)aminocoumarin, highlighting the chemical process and potential applications in organic synthesis (Shin, Nakajima, & Sato, 1984).

Facile Synthesis Under Microwave Irradiation : Valizadeh and Shockravi (2004) discuss an efficient method for preparing various 3-aminocoumarins, including N-Salicylidene-3-aminocoumarin, using microwave irradiation. This method contributes to the development of environmentally friendly processes in organic synthesis (Valizadeh & Shockravi, 2004).

Insect-Growth-Regulating Activity of Metal Complexes : Shyamala et al. (2005) explore the use of this compound in the synthesis of metal complexes and their application in regulating insect growth, particularly against Spodoptera litura (Shyamala et al., 2005).

Antibacterial Activities of Aminocoumarin Antibiotics : Freitag, Rapp, Heide, and Li (2005) discuss the generation of new aminocoumarin antibiotics through metabolic engineering, highlighting their antibacterial activities and the potential for developing novel therapeutic agents (Freitag et al., 2005).

Antioxidant Activity and Protective Role in Protein Glycation : Aminjafari et al. (2016) investigate the antioxidant properties and protective role of synthetic aminocoumarins, including this compound, in protein glycation, suggesting potential applications in managing diabetic complications (Aminjafari et al., 2016).

Antimicrobial Activities of New Metal Complexes : Kadhum, Mohamad, Al-Amiery, and Takriff (2011) examine the antimicrobial activities of metal complexes derived from 3-aminocoumarin, demonstrating significant activity against microbial organisms and potential applications in developing antimicrobial agents (Kadhum et al., 2011).

Mécanisme D'action

Target of Action

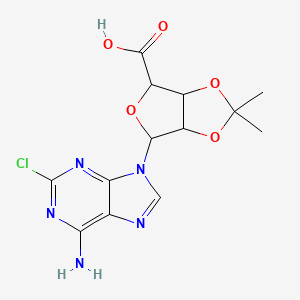

N-Salicylidene-3-aminocoumarin, also known as 3-(Salicylideneamino) Coumarin, is a derivative of aminocoumarins . Aminocoumarins are known to be potent inhibitors of bacterial gyrase , a type II topoisomerase that introduces negative supercoils (or relaxes positive supercoils) into DNA. They interact with the B subunit of bacterial gyrase .

Mode of Action

The compound interacts with its target, bacterial gyrase, inhibiting the ATP-dependent supercoiling of DNA . This interaction disrupts the normal functioning of the bacterial gyrase, leading to the inhibition of DNA replication, transcription, and repair, ultimately causing bacterial cell death .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to DNA processes in bacteria. By inhibiting bacterial gyrase, the compound disrupts DNA replication and transcription . This disruption can lead to downstream effects such as the inhibition of bacterial growth and proliferation .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and proliferation. By inhibiting bacterial gyrase and disrupting DNA processes, the compound can effectively cause bacterial cell death .

Propriétés

IUPAC Name |

3-[(2-hydroxyphenyl)methylideneamino]chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-14-7-3-1-6-12(14)10-17-13-9-11-5-2-4-8-15(11)20-16(13)19/h1-10,18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXAFCDYVZFKKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)N=CC3=CC=CC=C3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1473-60-5 |

Source

|

| Record name | N-Salicylidene-3-aminocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001473605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: What are the key structural features of N-Salicylidene-3-aminocoumarin and how are they characterized?

A1: this compound compounds are characterized by the presence of a coumarin ring system linked to a salicylaldehyde moiety through an imine (C=N) bond. The specific derivative discussed in the paper, 7-Methoxy-3-(salicylideneamino)coumarin, has a methoxy group (-OCH3) substituted at the 7th position of the coumarin ring. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1140127.png)

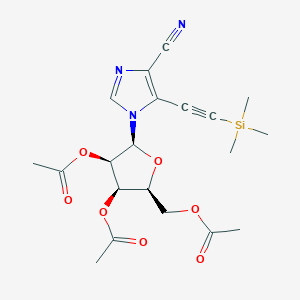

![4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine](/img/structure/B1140140.png)

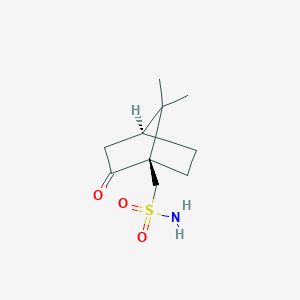

![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile](/img/structure/B1140142.png)